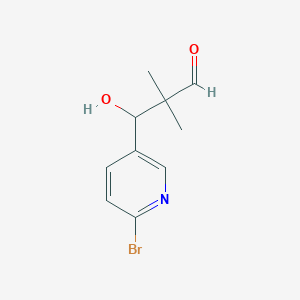
3-(6-Bromo-3-pyridyl)-3-hydroxy-2,2-dimethylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Bromo-3-pyridyl)-3-hydroxy-2,2-dimethylpropanal is an organic compound characterized by the presence of a brominated pyridine ring and a hydroxy group attached to a dimethylpropanal structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 6-bromo-3-pyridinemethanol as a starting material . The reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to achieve the required purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Bromo-3-pyridyl)-3-hydroxy-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution of the bromine atom can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(6-Bromo-3-pyridyl)-3-hydroxy-2,2-dimethylpropanal has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(6-Bromo-3-pyridyl)-3-hydroxy-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The hydroxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3-pyridinemethanol: A closely related compound with similar chemical properties and applications.
2-Bromo-5-pyridinemethanol: Another brominated pyridine derivative with distinct reactivity and uses.
6-Bromo-3-hydroxymethylpyridine: Shares structural similarities but differs in the position of the hydroxy group.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C10H12BrNO2 |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
3-(6-bromopyridin-3-yl)-3-hydroxy-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,6-13)9(14)7-3-4-8(11)12-5-7/h3-6,9,14H,1-2H3 |
InChI-Schlüssel |
HKVYXYOSAMHVAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)C(C1=CN=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


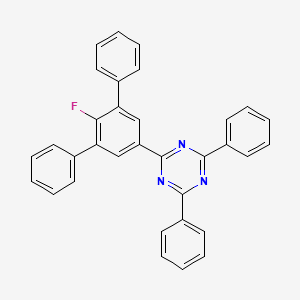
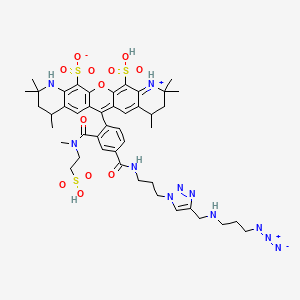

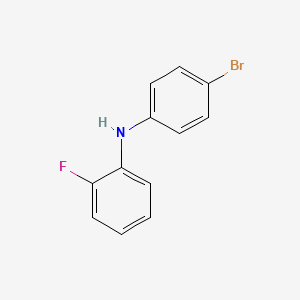
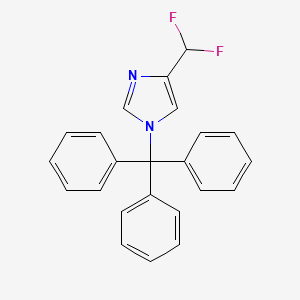
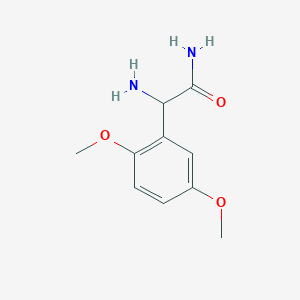

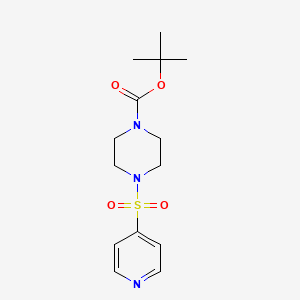
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)

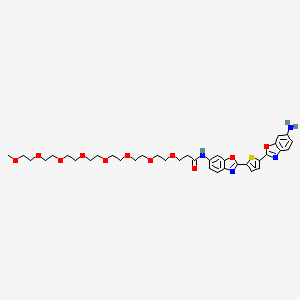
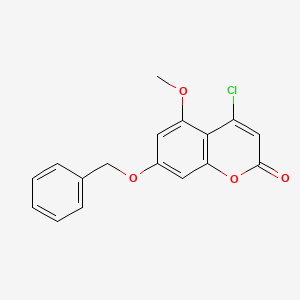
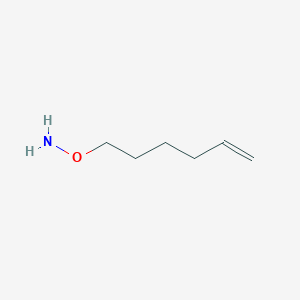
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
